6-Methylhept-5-en-1-ol
Description
Significance of Unsaturated Primary Alcohols in Organic Synthesis and Natural Products
Unsaturated primary alcohols are a class of organic compounds that feature at least one carbon-carbon double or triple bond and a primary alcohol (-CH₂OH) functional group. This combination makes them highly valuable and versatile building blocks in organic synthesis. nsf.gov The presence of the hydroxyl group allows for a wide range of chemical transformations, while the unsaturated bond provides a site for further functionalization.
In the realm of natural products, unsaturated alcohols are ubiquitous, contributing to the flavors and fragrances of plants and acting as pheromones in insects. lookchem.com Their synthesis and manipulation are central to the production of complex molecules, including pharmaceuticals, agrochemicals, and specialty chemicals. marketresearchintellect.comgithub.com Modern synthetic methods, such as those employing biocatalysis or advanced metallic catalysts, are continuously being developed to produce these alcohols with high efficiency and selectivity, reflecting their importance in both academic research and industrial applications. marketresearchintellect.comexpertmarketresearch.com The drive towards "green chemistry" has also spurred research into more sustainable routes for synthesizing and utilizing these valuable intermediates. github.com
Overview of 6-Methylhept-5-en-1-ol as a Research Target
This compound, with the CAS number 13175-35-4, is a specific acyclic unsaturated primary alcohol. thegoodscentscompany.com It is documented as a naturally occurring substance, though detailed information on its specific biological sources and functions is limited. thegoodscentscompany.com Unlike its more famous isomer, sulcatol, it has not been extensively studied for applications in fragrances or flavors. thegoodscentscompany.com Its primary interest to the research community lies in its fundamental structure as a primary allylic alcohol.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| CAS Number | 13175-35-4 | thegoodscentscompany.com |
| Molecular Formula | C₈H₁₆O |
| Water Solubility | 1661 mg/L (at 25 °C, estimated) | thegoodscentscompany.com |
This table contains data specifically for this compound. The data is limited due to the sparse research available on this specific compound.
Uniqueness of the Allylic Alcohol Functional Group
The defining feature of this compound is its primary allylic alcohol group. An allylic alcohol contains a hydroxyl group attached to a saturated carbon atom that is adjacent to a carbon-carbon double bond. This specific arrangement confers unique reactivity. thieme-connect.com The allylic position is activated, making the C-O bond more susceptible to cleavage and the molecule prone to rearrangement and substitution reactions, often proceeding through a stabilized allylic carbocation intermediate in Sₙ1-type reactions. thieme-connect.com
This enhanced reactivity makes allylic alcohols exceptionally useful synthons. They are precursors for a wide array of other functional groups and are key intermediates in many named reactions. Modern catalysis, employing metals like palladium, iridium, copper, and zinc, has provided chemists with powerful tools to control the transformation of allylic alcohols into desired products, such as aldehydes, amines, or more complex coupled molecules, often with high selectivity. nsf.govthieme-connect.comacs.orgnih.govacs.org
Table 2: Common Reactions of Primary Allylic Alcohols
| Reaction Type | Description | Catalyst/Reagents Example |
|---|---|---|
| Oxidation | Can be selectively oxidized to α,β-unsaturated aldehydes without affecting the double bond. | PCC, TEMPO/IBD |
| Nucleophilic Substitution | The hydroxyl group can be directly replaced by various nucleophiles, often activated by a Lewis or Brønsted acid. thieme-connect.com | R₂NH (Amines), RCOOH (Acids), H₂O |
| Isomerization | Can be isomerized to the corresponding saturated aldehyde. acs.org | Iridium complexes |
| Amination | Direct conversion to primary allylic amines. acs.org | Pd/DPEphos, Ammonium Acetate |
| Coupling Reactions | Can participate in cross-coupling reactions to form new carbon-carbon bonds. | Copper catalysts, Alkyl Halides nsf.govnih.gov |
This table represents general reaction types for the primary allylic alcohol functional group, as seen in molecules like this compound.
Current Gaps and Future Directions in Scholarly Inquiry
The most significant gap in the current body of research is the lack of specific investigation into this compound itself. While the chemistry of allylic alcohols as a class is well-established, the unique properties and potential applications of this particular isomer are largely unknown. Its natural occurrence suggests a biological role that is yet to be elucidated. thegoodscentscompany.com
Future research directions for compounds like this compound are likely to follow the broader trends in the field of chemical synthesis. marketresearchintellect.commarkwideresearch.com Key areas of inquiry include:
Elucidation of Natural Role: Investigating the specific organisms that produce this compound and determining its biological function (e.g., as a signaling molecule, defense compound, or metabolic intermediate).
Development of Green Synthetic Routes: Designing and optimizing sustainable methods for its synthesis, potentially using biocatalysis or earth-abundant metal catalysts to improve efficiency and reduce environmental impact. expertmarketresearch.com
Exploration of Novel Applications: Given its structure, it could serve as a precursor in the synthesis of specialty polymers, resins, or as a building block for novel pharmaceutical scaffolds. researchandmarkets.com The growing demand for high-performance and bio-based chemicals provides a strong impetus for exploring the potential of such underutilized molecules. github.commarkwideresearch.com
Stereoselective Synthesis: Developing methods to synthesize specific stereoisomers of this compound could be crucial if the compound is found to have stereospecific biological activity, a common trait for natural products.
Structure
3D Structure
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
6-methylhept-5-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h6,9H,3-5,7H2,1-2H3 |
InChI Key |
NNIZQWMPDOFRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCCCO)C |
Origin of Product |
United States |
Occurrence and Environmental Distribution of 6 Methylhept 5 En 1 Ol and Analogues
Natural Occurrence in Botanical Systems
The unsaturated alcohol 6-methylhept-5-en-1-ol and its related ketone analogue, 6-methylhept-5-en-2-one, are biogenic volatile organic compounds (BVOCs) found across a diverse range of plant species. Their presence contributes to the complex chemical profiles that mediate plant interactions with their environment.
Identification in Essential Oil Compositions
Essential oils, complex mixtures of volatile compounds biosynthesized by plants, are known to contain a variety of hydrocarbons and their oxygenated derivatives, including alcohols, aldehydes, and ketones. hebmu.edu.cn While direct citation for this compound in essential oils is not prevalent in the provided search results, its analogue, 6-methylhept-5-en-2-one (also known as sulcatone), is a recognized component of several essential oils. It is found in citronella oil, lemon-grass oil, and palmarosa oil. nih.gov The related compound, 6-methyl-5-hepten-2-ol, also referred to as coriander heptenol, is naturally present in the leaves and seeds of coriander (Coriandrum sativum), contributing to its characteristic scent. smolecule.com
The presence of these and other structurally related compounds, such as the aldehyde 6-methylhept-5-enal in Cleistopholis patens, highlights the biosynthetic pathways within plants that produce this class of unsaturated, branched-chain compounds. nih.gov
Contribution to Plant Volatile Profiles
Volatile organic compounds emitted by plants play crucial roles in communication and defense. 6-Methylhept-5-en-2-one has been identified in the volatile emissions of numerous plant species, indicating its role in their chemical ecology. For instance, it is a component of the volatile profile of mulberry leaf Fu brick tea. nih.gov It has also been detected in the emissions from banana plants (Musa sp.), specifically the Cavendish and Pacific Plantain cultivars. uliege.be
Furthermore, studies on plant responses to stress have shown that the emission of 6-methylhept-5-en-2-one can be influenced by both abiotic and biotic factors. For example, its emission from Arabidopsis thaliana is affected by water stress and aphid infestation. researchgate.netresearchgate.net This compound was also identified in the volatile profile of 'Rama Forte' persimmon fruit. embrapa.br The widespread detection of this ketone in various plant volatile blends underscores its significance in the chemical language of the botanical world. bham.ac.uk
| Compound | Plant Source/Context | Reference |
| 6-Methylhept-5-en-2-one | Citronella, Lemongrass, Palmarosa oils | nih.gov |
| 6-Methylhept-5-en-2-one | Mulberry Leaf Fu Brick Tea | nih.gov |
| 6-Methylhept-5-en-2-one | Banana (Musa sp.) | uliege.be |
| 6-Methylhept-5-en-2-one | Arabidopsis thaliana (under stress) | researchgate.netresearchgate.net |
| 6-Methylhept-5-en-2-one | 'Rama Forte' Persimmon | embrapa.br |
| 6-Methyl-5-hepten-2-ol | Coriander (Coriandrum sativum) | smolecule.com |
| 6-Methylhept-5-enal | Cleistopholis patens | nih.gov |
Environmental Presence and Fate Considerations
As biogenic compounds, this compound and its analogues are released into the environment from natural sources. Their subsequent distribution and transformation are governed by their physicochemical properties and reactivity.
Detection in Biogenic Volatile Organic Compound Emissions
6-Methylhept-5-en-2-one is recognized as a biogenic volatile organic compound (BVOC) emitted by a variety of plants, including birch and various herbs. oecd.org These emissions contribute to the complex mixture of organic compounds found in the atmosphere. bham.ac.uk Globally, BVOC emissions from vegetation significantly outweigh those from anthropogenic sources. bham.ac.uktropicalstudies.org The emission rates of these compounds can be substantial, with tropical ecosystems being a major source. tropicalstudies.org
Studies have identified 6-methylhept-5-en-2-one in the emissions from diverse ecosystems, including temperate benthic taxa and the green alga Capsosiphon fulvescens. researchgate.netplos.orgmdpi.com Its presence has been noted in emissions from the red alga Amphiroa rigida and in the headspace of the brown alga Flabellia petiolata. plos.orgmdpi.com These findings highlight the widespread natural release of this compound into the environment.
Observations in Environmental Compartments (e.g., air, water)
Once released, 6-methylhept-5-en-2-one is distributed among various environmental compartments. Modeling suggests that air (69%) and water (30%) are the primary recipients of this compound. oecd.org Its moderate volatility and water solubility facilitate this distribution. oecd.org
Atmospheric measurements have confirmed the ubiquitous presence of 6-methylhept-5-en-2-one. It has been detected in both oceanic and continental air samples, as well as in urban, suburban, and forest areas. oecd.org For instance, concentrations in Italy ranged from 0.08 to 5.44 parts per billion by volume (ppbv). oecd.org The compound is also found in aquatic environments, with detections in both drinking water and wastewater samples. oecd.org In the atmosphere, it can be degraded through reactions with hydroxyl radicals and ozone. smolecule.com
| Environmental Compartment | Finding | Reference |
| Air | Detected in oceanic and continental air samples. | oecd.org |
| Air | Measured in urban, suburban, and forest areas in Italy (0.08–5.44 ppbv). | oecd.org |
| Water | Detected in drinking water and wastewater samples. | oecd.org |
| Biota | Identified in emissions from marine benthic organisms. | researchgate.net |
| Biota | Found in the headspace of various algae species. | plos.orgmdpi.com |
Chemical Reactivity and Derivatization Pathways of 6 Methylhept 5 En 1 Ol
Organoselenium-Mediated Transformations
Role of Lewis Bases as Catalytic Additives in Selenoetherification
The selenoetherification of unsaturated alcohols, such as 6-methylhept-5-en-1-ol, is a powerful method for the synthesis of cyclic ethers. The efficiency and rate of this intramolecular cyclization can be significantly enhanced by the use of catalytic amounts of Lewis bases. These catalysts play a crucial role in the activation of the selenium electrophile and in facilitating the nucleophilic attack of the hydroxyl group.
Lewis bases, in the context of selenoetherification, function by interacting with the selenium-containing reagent, such as phenylselenenyl chloride (PhSeCl), to form a more reactive electrophilic species. nih.goved.gov This activation is believed to involve the formation of an ionic Lewis base-selenium(II) adduct. nih.govsemanticscholar.org This adduct is more susceptible to nucleophilic attack by the double bond of the unsaturated alcohol.
Furthermore, the Lewis base can also increase the nucleophilicity of the internal hydroxyl group. It can achieve this by forming a hydrogen bond with the hydroxyl proton, which makes the oxygen atom a more potent nucleophile for the subsequent ring-closing step. semanticscholar.org The base also assists in the final step of the reaction by removing the proton from the resulting oxonium ion, thereby regenerating the catalyst and yielding the final cyclic ether product. semanticscholar.org
Detailed kinetic studies on the phenylselenoetherification of the closely related structural isomer, 6-methylhept-5-en-2-ol, provide valuable insights into the catalytic role of various Lewis bases. semanticscholar.orgresearchgate.net These studies demonstrate a clear correlation between the basicity of the Lewis base and the rate of the cyclization reaction. semanticscholar.orgresearchgate.net
The catalytic influence of different Lewis bases on the rate of phenylselenoetherification of 6-methylhept-5-en-2-ol was investigated, and the results underscore the importance of the catalyst's basicity. semanticscholar.orgresearchgate.net The reaction rate was observed to increase with the increasing strength of the Lewis base. semanticscholar.org
Research Findings on the Catalytic Effect of Lewis Bases in the Phenylselenoetherification of 6-methylhept-5-en-2-ol
The following data, obtained from kinetic studies on 6-methylhept-5-en-2-ol, illustrates the impact of different Lewis base additives on the second-order rate constant (k2) of the reaction.
| Lewis Base Additive | pKa | k2 (M⁻¹s⁻¹) |
|---|---|---|
| None (uncatalyzed) | - | 0.18 |
| 2,2'-Bipyridine | 4.33 | 0.23 |
| Quinoline | 4.85 | 0.32 |
| Pyridine | 5.25 | 0.45 |
| Triethylamine | 10.75 | 2.15 |
The data clearly shows that triethylamine, the strongest base among the tested additives, provides the most significant catalytic effect, resulting in the highest reaction rate. semanticscholar.org Conversely, 2,2'-bipyridine, the weakest base in the series, shows the least catalytic enhancement. semanticscholar.org This trend strongly supports the proposed mechanism where the Lewis base plays a direct role in activating both the electrophile and the nucleophile in the reaction. semanticscholar.org The systematic investigation into the role of Lewis bases has been instrumental in the rational development of catalytic and enantioselective selenoetherification reactions. nih.gov
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within the molecule.
¹H NMR Spectral Analysis
The ¹H NMR (Proton NMR) spectrum of 6-methylhept-5-en-1-ol provides a detailed map of the proton environments within the molecule. Each unique proton or group of equivalent protons generates a distinct signal, characterized by its chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).
The spectrum is anticipated to show a signal for the vinylic proton on carbon 5 as a triplet, shifted downfield due to the deshielding effect of the double bond. The methylene group adjacent to the hydroxyl group (-CH₂OH) would appear as a triplet in the 3.6 ppm region. The two methyl groups attached to the double bond are non-equivalent and would likely appear as distinct singlets. The remaining methylene groups in the aliphatic chain would produce complex multiplets in the upfield region of the spectrum. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can vary depending on solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H1 (-CH₂OH) | ~3.6 | Triplet (t) | 2H |
| H2 (-CH₂-) | ~1.6 | Quintet (quin) | 2H |
| H3 (-CH₂-) | ~2.1 | Quartet (q) | 2H |
| H5 (=CH-) | ~5.1 | Triplet (t) | 1H |
| H7 (C(CH₃)₂) | ~1.7 | Singlet (s) | 3H |
| H8 (C(CH₃)₂) | ~1.6 | Singlet (s) | 3H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum offers a count of the non-equivalent carbon atoms and information about their chemical environment. In this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The spectrum is typically recorded with broadband proton decoupling, resulting in each carbon signal appearing as a singlet.
The carbon atom bonded to the hydroxyl group (C1) is observed at approximately 62.14 ppm. The two sp² hybridized carbons of the alkene moiety appear significantly downfield, with the quaternary carbon (C6) at 131.11 ppm and the methine carbon (C5) at 124.63 ppm. The two methyl carbons attached to the double bond are found at 25.61 ppm and 17.54 ppm, while the remaining sp³ hybridized methylene carbons of the chain appear at intermediate chemical shifts.
Table 2: Experimental ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C1 (-CH₂OH) | 62.14 |
| C2 (-CH₂-) | 30.69 |
| C3 (-CH₂-) | 29.60 |
| C4 (Allylic -CH₂-) | 25.83 |
| C5 (=CH-) | 124.63 |
| C6 (=C(CH₃)₂) | 131.11 |
| C7 (-CH₃) | 25.61 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations such as stretching and bending.
Vibrational Analysis of Hydroxyl and Alkene Moieties
The IR spectrum of this compound is characterized by the presence of key absorption bands that confirm its primary alcohol and trisubstituted alkene functionalities.
Hydroxyl (O-H) Moiety: A prominent, broad absorption band is expected in the region of 3200-3400 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the alcohol molecules. A C-O stretching vibration is also anticipated to appear in the 1050-1150 cm⁻¹ region, characteristic of a primary alcohol.
Alkene (C=C) Moiety: The carbon-carbon double bond stretch (C=C) is expected to produce a medium-intensity band around 1670-1680 cm⁻¹. Additionally, the vinylic C-H stretch from the proton on the double bond should appear as a sharp peak just above 3000 cm⁻¹, typically in the 3010-3040 cm⁻¹ range. The C-H stretches of the aliphatic (sp³) carbons will be observed as strong absorptions just below 3000 cm⁻¹.
Table 3: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H Stretch | Alcohol | 3200 - 3400 | Strong, Broad |
| C(sp²)-H Stretch | Alkene | 3010 - 3040 | Medium, Sharp |
| C(sp³)-H Stretch | Alkane | 2850 - 2960 | Strong, Sharp |
| C=C Stretch | Alkene | 1670 - 1680 | Medium |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through the analysis of fragmentation patterns, valuable clues about the molecular structure.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
In GC-MS analysis, gas chromatography is first used to separate the components of a mixture before they are introduced into the mass spectrometer. For a pure sample of this compound, GC confirms its purity and retention time, while MS provides structural data.
The mass spectrum of this compound (C₈H₁₆O) will show a molecular ion (M⁺) peak at an m/z value of 128, corresponding to its molecular weight. The fragmentation pattern is influenced by the positions of the alcohol and the double bond. Common fragmentation pathways for primary alcohols include the loss of a water molecule (H₂O), resulting in an [M-18]⁺ peak at m/z 110. Alpha-cleavage next to the oxygen atom can lead to the loss of a CH₂OH radical, though the detection of the [CH₂OH]⁺ ion at m/z 31 is more common. Cleavage at the allylic position is also favorable, which can lead to the formation of a stable carbocation. A significant peak at m/z 69 is often observed for terpenoid structures, corresponding to the loss of the C₄H₉O fragment or the formation of a stable C₅H₉⁺ (prenyl) cation.
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 128 | [C₈H₁₆O]⁺ | Molecular Ion (M⁺) |
| 113 | [M - CH₃]⁺ | Loss of a methyl radical |
| 110 | [M - H₂O]⁺ | Loss of water |
| 69 | [C₅H₉]⁺ | Allylic cleavage (Prenyl cation) |
| 41 | [C₃H₅]⁺ | Allyl cation |
Chromatographic Separation and Purity Assessment
The accurate separation and quantification of this compound, also known as sulcatol, are crucial for its characterization in various research contexts. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful analytical techniques widely employed for these purposes. The development of robust and reliable chromatographic methods is essential for assessing the purity of synthetic batches, determining enantiomeric ratios, and quantifying the compound in complex matrices.
Gas Chromatography (GC) Method Development
Gas chromatography is a cornerstone technique for the analysis of volatile compounds like this compound. Method development focuses on optimizing the separation of the target analyte from impurities and, importantly, its enantiomers.
The selection of an appropriate stationary phase is the most critical step in GC method development as it governs the selectivity of the separation. For a moderately polar compound like this compound, a variety of capillary columns can be considered. Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase, separate compounds primarily based on their boiling points. However, for more complex mixtures or for achieving better peak shapes for polar analytes, intermediate polarity columns are often preferred.
A significant area of research for this compound is the separation of its (R)- and (S)-enantiomers, which can exhibit different biological activities. This is achieved using chiral stationary phases, with cyclodextrin-based columns being particularly effective. Modified cyclodextrins, such as those derivatized with alkyl or acetyl groups, create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The choice between α-, β-, and γ-cyclodextrin derivatives depends on the specific analyte and the desired separation.
The operational parameters of the GC system are optimized to achieve good resolution, symmetric peak shapes, and reasonable analysis times. Key parameters that are typically optimized include:
Oven Temperature Program: A temperature gradient is often employed to ensure the efficient elution of compounds with varying volatilities. An initial lower temperature allows for the separation of more volatile components, while a gradual increase in temperature facilitates the elution of the target analyte and any higher-boiling impurities.
Carrier Gas and Flow Rate: Helium is a commonly used carrier gas due to its inertness and efficiency. The flow rate is optimized to achieve the best balance between analysis speed and separation efficiency.
Injector and Detector Parameters: The injector temperature is set high enough to ensure the rapid and complete volatilization of the sample without causing thermal degradation. For detection, a Flame Ionization Detector (FID) is commonly used for purity assessment due to its high sensitivity towards organic compounds and a linear response over a wide concentration range. For identification purposes, a Mass Spectrometer (MS) provides structural information.
A typical GC-FID method for the purity analysis of this compound might involve a non-polar or medium-polarity column. For enantiomeric separation, a chiral column is essential.
Table 1: Illustrative GC Method Parameters for Purity and Chiral Analysis of this compound
| Parameter | Purity Analysis (Non-chiral) | Chiral Separation |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% Phenyl Polysiloxane) | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) | 1.0 mL/min (Constant Flow) |
| Injector Temperature | 250 °C | 250 °C |
| Injection Volume | 1.0 µL (Split mode, e.g., 50:1) | 1.0 µL (Split mode, e.g., 50:1) |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min | 80 °C (hold 1 min), ramp to 180 °C at 2 °C/min, hold 10 min |
| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 280 °C | 280 °C (FID) / MS Transfer Line at 250 °C |
This table presents illustrative parameters. Actual conditions may need to be optimized for specific instruments and applications.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound, particularly when dealing with less volatile impurities or when GC is not suitable. The development of an HPLC method involves the careful selection of the stationary phase, mobile phase, and detector to achieve the desired separation and sensitivity.
For a compound of moderate polarity like this compound, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.
The choice of the stationary phase is critical for achieving good separation. C18 (octadecylsilane) columns are widely used due to their hydrophobicity and versatility. The particle size of the stationary phase packing material influences the efficiency of the separation, with smaller particles generally providing higher resolution but at the cost of increased backpressure.
The mobile phase composition is a key parameter for optimizing the retention and separation of the analyte. A mixture of water and an organic modifier, such as acetonitrile or methanol, is typically used. The ratio of the organic modifier to water is adjusted to control the elution strength of the mobile phase. Isocratic elution (constant mobile phase composition) can be used for simple separations, while gradient elution (changing mobile phase composition over time) is often employed for more complex samples to improve resolution and reduce analysis time. The pH of the mobile phase is generally not a critical parameter for a neutral compound like this compound unless acidic or basic impurities are present.
For detection, a UV detector is commonly used. Since this compound lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is often necessary to achieve adequate sensitivity.
Method validation is a critical aspect of HPLC analysis, ensuring that the developed method is suitable for its intended purpose. nih.gov Key validation parameters, as per ICH guidelines, include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). pharmaguideline.comchromatographyonline.com
Table 2: Representative HPLC Method Parameters and Validation Data for Quantification of this compound
| Parameter | Value |
| Column | C18, 150 mm x 4.6 mm ID, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 205 nm |
| Injection Volume | 10 µL |
| Linearity (Range) | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD%) | < 2.0% |
| LOD | ~ 1 µg/mL |
| LOQ | ~ 3 µg/mL |
This table provides representative data based on typical HPLC method validation for similar compounds. Actual values will vary depending on the specific experimental conditions and instrumentation.
Biological and Ecological Significance of 6 Methylhept 5 En 1 Ol and Its Derivatives
Role in Inter-species Chemical Communication
Chemical signaling is a fundamental mode of communication in the natural world, and compounds like 6-methylhept-5-en-1-ol derivatives are key players in these interactions. They can act as pheromones, attractants, or repellents, mediating behaviors essential for reproduction, aggregation, and defense.
Investigations into Pheromonal Activity of Related Alkenols
The structural isomer of the target compound, 6-methylhept-5-en-2-ol, commonly known as sulcatol, is a well-documented pheromone. It serves as a population aggregation pheromone for the ambrosia beetle, Gnathotricus sulcatus nih.gov. This chemical signal is crucial for coordinating mass attacks on host trees, a critical aspect of the beetle's life cycle.
The ketone derivative, 6-methylhept-5-en-2-one (sulcatone), also functions as a semiochemical. It has been identified as an alarm pheromone and is utilized in the chemical communication of various insects, including wasps and butterflies, as well as other animals like ferrets and red foxes foodb.canih.gov.
| Compound Name | Chemical Class | Observed Pheromonal Role | Organism(s) |
|---|---|---|---|
| 6-Methylhept-5-en-2-ol (Sulcatol) | Alkenol (Alcohol) | Population Aggregation Pheromone | Gnathotricus sulcatus (Ambrosia Beetle) |
| 6-Methylhept-5-en-2-one (Sulcatone) | Alkenone (Ketone) | Alarm Pheromone / Semiochemical | Wasps, Butterflies, Ferrets, Red Foxes |
Studies on Insect Attractants and Repellents Involving Related Compounds
The derivatives of this compound exhibit a dual role in influencing insect behavior, acting as both attractants and repellents. 6-Methylhept-5-en-2-one (sulcatone) is a potent attractant for certain mosquito species, notably Aedes aegypti, the vector for diseases like dengue fever and Zika virus foodb.casmolecule.com. This attraction is linked to the mosquito's odor receptor gene Or4 foodb.ca.
Conversely, sulcatone has also been investigated for its repellent properties. Research has demonstrated that while it can attract certain insects, it can also interfere with host-location mechanisms. When combined with other natural compounds, such as geranylacetone, its repellent effects can be significantly enhanced. Studies have shown that a 1:1 mixture of 6-methylhept-5-en-2-one and geranylacetone can surpass the repellency of DEET at lower concentrations, providing effective protection against multiple mosquito species.
Contributions to Plant Secondary Metabolism and Ecological Interactions
Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with the surrounding environment. These compounds can attract pollinators, deter herbivores, or signal to neighboring plants. Derivatives of this compound are among these important secondary metabolites.
Research on Volatile Compound Emissions from Plants
6-Methylhept-5-en-2-one is a naturally occurring biogenic volatile compound found in a wide range of plants oecd.org. It is emitted from the leaves of trees like birch and is a component of the essential oils of aromatic plants such as citronella, lemongrass, and palmarosa smolecule.comlookchem.com. It has also been identified as a flavor volatile in fruits, including apricots, apples, and nectarines oecd.org. The related alcohol, 6-methylhept-5-en-2-ol, is also found in the essential oils of plants like palmarosa, lemon, and geranium smolecule.com. In tomatoes, this alcohol is produced through the enzymatic degradation of carotenoid precursors like lycopene smolecule.com. The presence of these compounds in floral and fruit bouquets suggests they play a role in attracting pollinators and seed dispersers, while their emission from leaves may serve to repel herbivores smolecule.com.
| Compound Name | Plant Source Examples | Potential Ecological Role |
|---|---|---|
| 6-Methylhept-5-en-2-one (Sulcatone) | Birch, Lemongrass, Citronella, Palmarosa, Apple, Apricot | Attraction of pollinators, Repulsion of herbivores |
| 6-Methylhept-5-en-2-ol (Sulcatol) | Palmarosa, Lemon, Geranium, Tomato | Contribution to aroma, Pollinator attraction |
Research into Biological Activities in Related Alkenols and Structural Motifs
Beyond their role in chemical communication, alkenols with structural similarities to this compound have been investigated for other biological activities, particularly for their antimicrobial properties.
Exploration of Antimicrobial Properties
Research has indicated that 6-methylhept-5-en-2-ol exhibits inhibitory effects against certain bacteria and fungi, suggesting potential applications in the development of new antimicrobial agents smolecule.com. More broadly, studies on terpene alcohols and other long-chain unsaturated alcohols have elucidated their mechanism of action nih.govoup.com. The antimicrobial activity of these compounds is often linked to their lipophilic nature, which allows them to disrupt microbial cell membranes researchgate.net.
The primary mode of action involves compromising the integrity of the bacterial cell membrane, leading to increased permeability and the leakage of essential intracellular components, such as potassium (K+) ions nih.govoup.comresearchgate.net. The rate and amount of K+ ion leakage are often used as indicators of the antibacterial efficacy of these hydrophobic compounds nih.gov. The effectiveness of these alcohols can be influenced by the length of their aliphatic carbon chain and the configuration of functional groups and double bonds oup.commdpi.com. Studies have shown that oxygenated terpenoids, especially those with alcohol moieties, tend to have greater antimicrobial activity compared to their corresponding carbonyl compounds or hydrocarbon terpenes mdpi.comnih.gov.
Investigation of Anti-inflammatory Effects
There is a lack of direct studies investigating the anti-inflammatory effects of this compound. However, some research into its structural isomer, 6-methylhept-5-en-2-ol (sulcatol), suggests a potential for anti-inflammatory properties, although the evidence is indirect. dss.go.th For example, some plant-derived compounds with structural similarities to unsaturated alcohols are known to possess anti-inflammatory activities. nih.govnih.gov
Structural Analysis of Bioactive Alkaloids Containing 6-Methylhept-5-en-1-yl Motif
A comprehensive search of the scientific literature did not yield any specific examples or structural analyses of bioactive alkaloids that contain a 6-methylhept-5-en-1-yl motif. Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. lkouniv.ac.in The structural elucidation of alkaloids is a complex process involving various spectroscopic and chemical methods to determine their intricate molecular architecture. lkouniv.ac.in While many alkaloids feature complex ring systems and various functional groups, the presence of a 6-methylhept-5-en-1-yl side chain does not appear to be a common or documented structural feature in the major classes of known alkaloids.
Mechanisms of Interaction with Biological Systems
Modulation of Cellular Processes by Unsaturated Alcohols
Unsaturated alcohols, as a class of molecules, can modulate a variety of cellular processes, primarily through their interactions with cellular membranes and proteins. The presence of a double bond in the carbon chain can influence the molecule's spatial configuration and reactivity compared to saturated alcohols. While specific studies on this compound are not available, the general mechanisms of how alcohols interact with cells can provide some insights.
Alcohols can alter the physical properties of cell membranes, including their fluidity. This can, in turn, affect the function of membrane-embedded proteins such as receptors and enzymes. The interaction of alcohols with the lipid bilayer can disrupt the packing of phospholipids, leading to changes in membrane permeability and the modulation of signaling pathways.
Furthermore, some unsaturated aldehydes, which can be formed from the oxidation of unsaturated alcohols, are used in the synthesis of fine chemicals and are of industrial interest. jeol.com The enzymatic oxidation of α,β-unsaturated alcohols to their corresponding aldehydes is a key step in various biosynthetic pathways. jeol.com This suggests that unsaturated alcohols can be substrates for cellular enzymes and thus participate in metabolic processes.
Interaction with Membrane-Bound Enzymes and Receptors
The interaction of alcohols with membrane-bound enzymes and receptors is a key aspect of their biological effects. Alcohols can directly bind to hydrophobic pockets on these proteins, leading to conformational changes that modulate their activity. This interaction is not solely dependent on the lipid solubility of the alcohol but can also be influenced by its size and shape.
Studies on certain neuronal receptors have shown that the potency of alcohols can be correlated with their molecular volume, suggesting a direct interaction with the receptor protein. For example, some alcohols can inhibit the function of ATP-gated ion channels by binding to a small hydrophobic pocket on the receptor. It has been observed that there is a cutoff effect, where alcohols with a molecular volume above a certain threshold are ineffective, despite their increased lipid solubility.
Moreover, the interaction of alcohols with the cell membrane can indirectly affect membrane-bound proteins by altering the lipid environment. Changes in membrane fluidity and thickness can influence the conformational state and function of integral membrane proteins. These interactions can alter cellular signaling and enzymatic reactions.
Applications in Organic Synthesis and Specialty Chemical Industries
Intermediate in the Synthesis of Value-Added Organic Compounds
As a primary alcohol with an unsaturated alkyl chain, 6-Methylhept-5-en-1-ol possesses two reactive centers: the hydroxyl group and the carbon-carbon double bond. This bifunctionality makes it a plausible, though not widely cited, intermediate in the synthesis of more complex molecules.
The structural motif of this compound is found in many terpenoid-related natural products that are valued for their aromatic properties. While direct use as a fragrance is not well-documented, it could theoretically serve as a precursor to various esters and ethers that possess desirable scents. The fragrance industry often utilizes primary alcohols for esterification with a range of carboxylic acids to produce a wide spectrum of aromatic compounds.
Table 1: Potential Esterification Products of this compound for Fragrance Applications
| Carboxylic Acid | Potential Ester Product | Potential Aroma Profile |
| Acetic Acid | 6-methylhept-5-en-1-yl acetate | Fruity, Green |
| Butyric Acid | 6-methylhept-5-en-1-yl butyrate | Fruity, Sweet |
| Salicylic Acid | 6-methylhept-5-en-1-yl salicylate | Floral, Balsamic |
It is important to note that the synthesis and characterization of these specific esters and their olfactory properties are not widely reported in scientific literature.
The primary alcohol functionality of this compound can be oxidized to form the corresponding aldehyde, 6-methylhept-5-enal, or carboxylic acid, 6-methylhept-5-enoic acid. These derivatives are potential building blocks for various industrial chemicals. For instance, the unsaturated aldehyde could undergo aldol condensation or other carbonyl chemistry to build larger carbon skeletons.
Additionally, the double bond can undergo various reactions such as hydrogenation to produce 6-methylheptan-1-ol, or epoxidation to form an epoxide which is a versatile intermediate for the synthesis of diols and other functionalized compounds. A related compound, 6-methyl-5-hepten-2-ol, is known to be used in the synthesis of substituted tetrahydropyrans through Prins cyclization. nih.gov A similar reactivity could be anticipated for this compound, potentially leading to different isomers of substituted tetrahydropyrans.
Potential in Advanced Materials and Bioengineering Research
Currently, there is a lack of specific research detailing the application of this compound in advanced materials and bioengineering. However, its structure suggests some theoretical possibilities.
In the field of advanced materials, unsaturated alcohols can sometimes be utilized as monomers or co-monomers in polymerization reactions. The double bond could potentially participate in addition polymerization, while the hydroxyl group offers a site for condensation polymerization, such as in the formation of polyesters or polyurethanes. The incorporation of its aliphatic, branched structure could influence the physical properties of the resulting polymers, such as their flexibility and solubility.
In bioengineering, biocompatible and biodegradable polymers are of great interest. Polyesters derived from monomers like this compound could be explored for such applications, although there is no current research to support this. The specific biocompatibility and biodegradability of such polymers would need to be experimentally determined.
Future Research Directions and Unexplored Avenues for 6 Methylhept 5 En 1 Ol
Development of Novel and Sustainable Synthetic Routes
The future of chemical synthesis lies in the development of efficient, environmentally friendly, and economically viable processes. For 6-methylhept-5-en-1-ol, research is moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste. The focus is shifting towards greener alternatives that utilize renewable feedstocks and catalytic processes.
Key future research avenues include:
Biocatalytic and Chemoenzymatic Synthesis: The use of enzymes or whole-cell systems offers high selectivity under mild conditions. Future work should aim to identify or engineer enzymes (e.g., reductases, lipases) for the asymmetric reduction of the corresponding ketone, 6-methylhept-5-en-2-one, to produce specific enantiomers of the alcohol. researchgate.net Inspired by the synthesis of related flavor compounds, chemoenzymatic sequences starting from natural substrates could provide a scalable and green alternative. mdpi.com
Catalytic Hydrogenation from Bio-based Precursors: Developing selective catalytic hydrogenation processes that can convert bio-derived aldehydes or ketones into this compound is a promising industrial-scale strategy. Research should focus on designing robust and recyclable catalysts (e.g., palladium on carbon) that can selectively reduce a carbonyl group without affecting the carbon-carbon double bond.
Flow Chemistry and Process Intensification: Transitioning from batch to continuous flow synthesis can offer improved safety, efficiency, and scalability. Future studies could develop flow-based processes for key reaction steps, such as hydroformylation or isomerization from simpler alkenes, to produce this compound with greater control and smaller environmental footprint. smolecule.com
A comparative look at potential synthetic strategies highlights the shift towards more sustainable methods.
| Parameter | Traditional Synthesis (e.g., Grignard) | Future Sustainable Routes (e.g., Biocatalysis) |
| Starting Materials | Often petroleum-based | Renewable feedstocks, bio-based precursors |
| Reagents | Stoichiometric, often hazardous | Catalytic (enzymes, metal catalysts) |
| Stereoselectivity | Often produces racemic mixtures | High enantioselectivity possible |
| Reaction Conditions | Extreme temperatures, anhydrous conditions | Mild (room temperature, aqueous media) |
| Environmental Impact | Higher waste generation | Lower E-factor, greener solvents |
Comprehensive Elucidation of Ecological and Biochemical Pathways
While this compound (also known as sulcatol) is recognized as an aggregation pheromone for the ambrosia beetle, Gnathotrichus sulcatus, its broader ecological roles and the biochemical pathways for its production and degradation remain largely unexplored. researchgate.net
Future research should focus on:
Biosynthesis Pathway Identification: A primary goal is to identify the complete enzymatic cascade responsible for synthesizing this compound in insects and any plants where it may occur. This involves identifying the genes encoding these enzymes, which could enable heterologous expression and production in microbial hosts like Saccharomyces cerevisiae. nih.gov
Ecological Function Beyond Pheromones: Investigating its role as a kairomone, allomone, or synomone in various plant-insect or insect-insect interactions is crucial. For instance, the related ketone is a known plant volatile that can attract pollinators or repel herbivores; similar functions for the alcohol should be explored. smolecule.com
Metabolic Fate and Environmental Degradation: Understanding how this compound is metabolized by organisms and degraded in different environmental compartments (soil, water, air) is essential for assessing its environmental persistence. This includes identifying key degradation products and the microorganisms involved in its breakdown. The related ketone is known to be readily biodegradable, a property that should be formally verified for the alcohol. oecd.org
Exploration of New Derivatization Strategies for Advanced Applications
The functional groups of this compound—a secondary alcohol and a trisubstituted double bond—are ripe for chemical modification. Derivatization can lead to new molecules with enhanced or entirely different properties for a range of applications.
Promising areas for future derivatization research include:
Cyclization Reactions: The intramolecular cyclization of this compound, such as through phenylselenoetherification, can produce valuable heterocyclic compounds like substituted tetrahydropyrans. researchgate.netarkat-usa.org Further studies could explore different catalysts and reagents to control the regioselectivity and stereoselectivity of these cyclizations, leading to a library of novel oxygenated heterocycles with potential pharmaceutical or fragrance applications. arkat-usa.org
Esterification for Novel Fragrances and Pro-drugs: Esterifying the hydroxyl group can create a wide array of derivatives. hmdb.ca This strategy is widely used in the fragrance industry to modify scents and improve stability. Furthermore, creating ester derivatives could be a strategy for producing pro-drug or pro-pesticide versions, which release the active alcohol upon enzymatic hydrolysis in a target organism.
Oxidation and Reduction Products: Selective oxidation of the alcohol to the corresponding ketone, 6-methylhept-5-en-2-one (sulcatone), or reduction of the double bond to yield 6-methylheptan-1-ol opens avenues to other important chemicals. Research into highly selective and green oxidation (e.g., aerobic oxidation) and reduction catalysts is needed.
| Derivatization Reaction | Reagents/Conditions | Potential Product Class | Potential Application |
| Phenylselenoetherification | Phenylselenyl halides, base catalyst | Tetrahydropyrans | Pharmaceuticals, Fine Chemicals researchgate.netarkat-usa.org |
| Esterification | Carboxylic acids, acid/enzyme catalyst | Esters (e.g., acetates) | Fragrances, Flavors, Pro-drugs hmdb.ca |
| Oxidation | PCC, Dess-Martin periodinane, Green Oxidants | Ketones (e.g., Sulcatone) | Pheromones, Fragrances |
| Substitution | Thionyl chloride (SOCl₂) | Alkyl Halides | Synthetic Intermediates |
Advanced Computational and Theoretical Chemistry Studies
Computational chemistry provides powerful tools to predict properties, understand reaction mechanisms, and guide experimental work, thereby accelerating research and development.
Future computational studies on this compound should include:
Mechanistic Investigations: Detailed quantum chemical calculations, such as Density Functional Theory (DFT), can be used to elucidate the mechanisms of its synthesis and derivatization reactions. For example, modeling the transition states in the base-catalyzed phenylselenoetherification reaction can help explain the role of the catalyst and optimize reaction conditions. researchgate.net
Molecular Docking and Dynamics: To understand its role as a pheromone, molecular docking and molecular dynamics (MD) simulations can model the interaction of this compound with insect olfactory receptors. This can reveal the key binding interactions and guide the design of more potent or selective analogues for pest management applications.
QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that link the chemical structure of this compound derivatives to their biological activity (e.g., antimicrobial, anti-inflammatory, or insect-attractant properties). smolecule.comnih.gov This approach can rationalize the selection of derivatives for synthesis and testing.
Integration with Chemoinformatic and Metabolomic Databases
For this compound to be fully utilized by the scientific community, its chemical and biological data must be accurately represented and easily accessible in public databases. While the compound appears in databases like PubChem, ChemSpider, and the NIST WebBook, the information can be sparse or linked with its ketone analogue. chemspider.comnih.govnist.gov
Future efforts should concentrate on:
Data Curation and Standardization: A systematic effort is needed to curate, validate, and upload comprehensive datasets for this compound into chemical databases. This includes its various identifiers, physico-chemical properties, and spectral data (NMR, MS, IR). chemspider.comnist.gov
Linking to Biological Data: Integrating chemical information with biological activity data in databases like PubChem BioAssay is crucial. This involves depositing data from screening assays (e.g., antimicrobial, insect attractant) to create a rich public resource.
Metabolomic Database Enhancement: Ensuring the compound is correctly annotated in metabolomic databases such as the Yeast Metabolome Database (YMDB), FooDB, and the Human Metabolome Database (HMDB) is important for its recognition in systems biology and food science research. hmdb.caymdb.cafoodb.ca This facilitates its identification in complex biological samples and helps map its presence across different species and metabolic networks.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Methylhept-5-en-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via hydroboration-oxidation of (E)-6-methylhept-4-en-1-ene using borane (BH₃) followed by oxidation with H₂O₂/NaOH under mild conditions, achieving high regioselectivity . Alternative methods include Grignard reactions or catalytic hydrogenation, with optimization for solvent choice (e.g., THF vs. ether) and temperature control to minimize side products . For reproducibility, document reaction parameters (e.g., stoichiometry, time, purification steps) as outlined in systematic review guidelines .
| Synthesis Method | Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Hydroboration-oxidation | BH₃, H₂O₂/NaOH, 0–25°C | 85–92% | >95% | |
| Grignard addition | RMgX, THF, −78°C to RT | 70–80% | 90–93% |
Q. How can spectroscopic techniques (NMR, IR) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Characteristic peaks include a triplet for the terminal -CH₂OH group (δ 3.5–3.7 ppm) and a multiplet for the alkene proton (δ 5.1–5.3 ppm). The methyl branch (C6) appears as a doublet (δ 1.6–1.8 ppm) .
- IR : O-H stretch (3200–3600 cm⁻¹), C=C stretch (1640–1680 cm⁻¹), and C-O stretch (1050–1150 cm⁻¹) . Compare with NIST reference spectra to validate purity .
Q. What are the known biological activities of this compound, and what assays are used to evaluate these?
- Methodological Answer : The compound exhibits antimicrobial activity (tested via broth microdilution against E. coli and S. aureus) and anti-inflammatory effects (COX-2 inhibition assays) . For receptor binding studies, use radioligand displacement assays (e.g., competitive binding with GPCRs) and molecular docking simulations to predict interaction sites .
Advanced Research Questions
Q. How does the stereochemistry of this compound affect its interaction with biological targets?
- Methodological Answer : The (E)-isomer shows higher binding affinity to insect pheromone receptors (e.g., in Dendroctonus ponderosae) compared to the (Z)-isomer, as demonstrated via electrophysiological recordings and chiral chromatography . To study enantiomer-specific effects, employ circular dichroism (CD) spectroscopy and enantioselective synthesis .
Q. What strategies resolve discrepancies in reported pharmacological data across studies?
- Methodological Answer : Conduct a systematic review with meta-analysis to harmonize conflicting results (e.g., variable IC₅₀ values in enzyme inhibition assays). Use PRISMA guidelines to assess study quality, account for confounding variables (e.g., solvent polarity in assays), and perform sensitivity analyses . For in vitro-in vivo extrapolation, apply physiologically based pharmacokinetic (PBPK) modeling .
Q. How can hydroboration-oxidation parameters be optimized for scalability and regioselectivity?
- Methodological Answer : Adjust borane concentration (1.2–1.5 equiv.) and reaction time (2–4 hrs) to favor anti-Markovnikov addition. Use low-temperature oxidation (−20°C) to suppress epoxidation side reactions. For scalability, switch to flow chemistry setups to enhance heat/mass transfer . Validate reproducibility via DOE (Design of Experiments) and report parameters per CONSORT-EHEALTH standards .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
